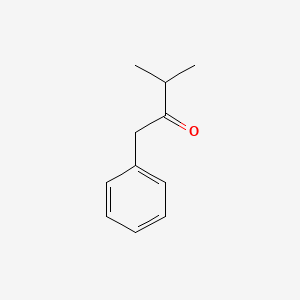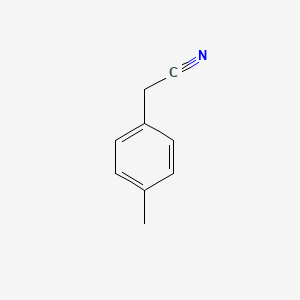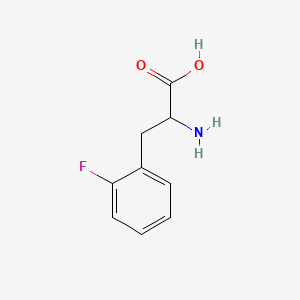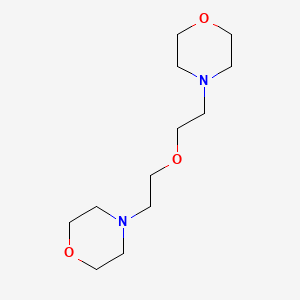
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Overview
Description
“Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis-”, also known as dimorpholino-diethyl ether or DMDEE, is an amine-based catalyst . It is a synthetic organic compound and is a colorless, oily liquid with a slightly amine-like odor.
Synthesis Analysis
DMDEE belongs to the group of morpholine derivatives which have been developed as corrosion inhibitors for various applications.Molecular Structure Analysis
The molecular formula of DMDEE is C12H24N2O3 . The IUPAC name is 4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine . The molecular weight is 244.33 g/mol .Chemical Reactions Analysis
DMDEE can act as a catalyst for blowing reactions and facilitates the process of polymeric curing . It is used in the formation of polyurethane foams, adhesives, and polypropylene glycol (PPG) incorporated fumed silica .Physical And Chemical Properties Analysis
DMDEE is a colorless, oily liquid with a slightly amine-like odor. It has a refractive index of 1.484 (lit.) and a boiling point of 309 °C (lit.) . The density of DMDEE is 1.06 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalyst in Polyurethane Foam Production
Bis(2-morpholinoethyl) Ether: acts as an effective catalyst in the production of polyurethane foams . It facilitates the reaction between polyols and isocyanates, which are the key components in creating these foams. The compound’s ability to accelerate the gelling process without promoting cross-linking makes it valuable in manufacturing flexible, molded, and moisture-cured foams.
Property Modifier for Analytical Techniques
This compound is used as a property modifier for 3-nitribenzonitrile (3-NDN) , which is utilized in Matrix Assisted Ionization Vacuum (MAIV) analysis . This application is significant in the field of mass spectrometry, where it aids in the ionization process of analytes, thus enhancing the detection and analysis of various substances.
Adhesive Formulation
The compound is also used in formulating adhesives . Its chemical properties contribute to the adhesive’s performance, particularly in terms of flexibility, curing time, and bonding strength.
Modifier in Polypropylene Glycol (PPG) Silica
It serves as a modifier in the incorporation of fumed silica into polypropylene glycol . This modification is crucial in enhancing the properties of PPG, such as viscosity and thermal stability, which are important in various industrial applications.
Catalyst for Blowing Reactions
Bis(2-morpholinoethyl) Ether: is a good blowing catalyst that is used in reactions to create foams . This application is particularly relevant in the production of insulation materials, where controlled foam expansion is necessary.
Research on Amine-Based Catalysts
Lastly, the compound is subject to research as an amine-based catalyst . Scientists are investigating its catalytic properties in various chemical reactions, which could lead to more efficient and environmentally friendly processes in the chemical industry.
Mechanism of Action
Target of Action
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis-, also known as Bis(2-morpholinoethyl) Ether, primarily targets the process of polymeric curing . It acts as a catalyst for this process, facilitating the formation of polyurethane foams, adhesives, and polypropylene glycol incorporated fumed silica .
Mode of Action
Bis(2-morpholinoethyl) Ether interacts with its targets by accelerating the reaction rate of the polymeric curing process . This interaction results in a more efficient and faster curing process, which is crucial in the production of various polymeric materials .
Biochemical Pathways
The biochemical pathways affected by Bis(2-morpholinoethyl) Ether involve the reactions of polymeric curing . The compound facilitates these reactions, leading to the formation of stable polymeric structures. The downstream effects include the production of materials with desired properties such as flexibility, durability, and resistance to environmental factors .
Result of Action
The molecular and cellular effects of the action of Bis(2-morpholinoethyl) Ether are observed in the formation of polymeric materials . By acting as a catalyst in the curing process, it enables the creation of materials with specific physical and chemical properties .
Future Directions
DMDEE is already used in a variety of applications, including as a catalyst for flexible polyester foams, molded foams, and moisture-cured foams and coatings . It can also be used as a property modifier for 3-nitribenzonitrile (3-NDN) which can be further used in matrix assisted ionization vacuum analysis (MAIV) . Future research and development may explore new uses and applications for this versatile compound.
properties
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQJSMSLXVTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042170 | |
| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS] | |
| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dimorpholinodiethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.17 [mmHg] | |
| Record name | 2,2'-Dimorpholinodiethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
CAS RN |
6425-39-4 | |
| Record name | Dimorpholinodiethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholinodiethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholinodiethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dimorpholinyldiethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINODIETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BH27U8GG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



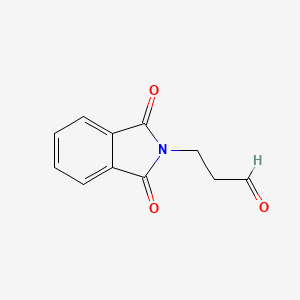

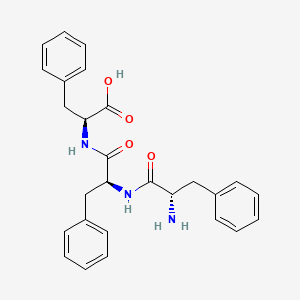


![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)

